threo-Guaiacylglycerol

Overview

Description

Synthesis Analysis

The synthesis of threo-Guaiacylglycerol involves multiple steps, starting from basic compounds like vanillin. A notable method includes a condensation reaction between specific esters and benzyl vanillin, using lithium diisopropyl amide as the base, yielding threo-Guaiacylglycerol in high yields. This method emphasizes the creation of erythro and threo isomers, showcasing the compound's versatility in synthesis (Nakatsubo, Sato, & Higuchi, 1975).

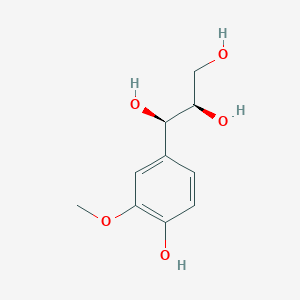

Molecular Structure Analysis

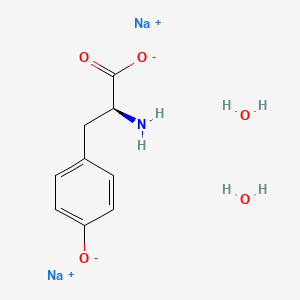

The molecular structure of threo-Guaiacylglycerol has been elucidated using various spectroscopic techniques, including UV, mass spectrometry, and NMR. These studies highlight the presence of distinct threo and erythro forms, with the structural determinations being made on the basis of spectral data, including two-dimensional shift correlation (Sakushima et al., 2003).

Chemical Reactions and Properties

threo-Guaiacylglycerol undergoes various chemical reactions, reflecting its role as an inter-unit of lignin. These reactions include cleavage and degradation pathways, which are vital for understanding lignin's biodegradation. The compound exhibits specific reactions under different conditions, such as in the presence of certain enzymes or catalysts, highlighting its reactive versatility (Umezawa & Higuchi, 1985).

Physical Properties Analysis

Studies have shown that threo-Guaiacylglycerol exhibits characteristic physical properties, particularly in its spectroscopic profiles. For example, its vibrational spectra have been characterized using terahertz time-domain spectroscopy, revealing distinct absorption peaks that are indicative of its structural composition (Su et al., 2015).

Chemical Properties Analysis

The chemical properties of threo-Guaiacylglycerol, such as its reactivity and interaction with other molecules, are central to its role in lignin chemistry. Its behavior in various chemical environments, such as in the presence of phenol or under acid catalysis, has been studied to understand the mechanisms of lignin liquefaction and degradation (Lin, Yao, & Shiraishi, 2001).

Scientific Research Applications

1. Biosynthesis of Neolignans in Eucommia Ulmoides

- Application Summary: Threo-Guaiacylglycerol is involved in the biosynthesis of 8-O-4′ neolignans in Eucommia ulmoides, a plant species. The study investigated the stereochemistry and biosynthesis of guaiacylglycerol-8-O-4′-(sinapyl alcohol) ether (GGSE), an 8-O-4′ neolignan, which consists of coniferyl and sinapyl alcohol moieties .

- Methods of Application: The study synthesized four 8-O-4′ neolignans, including GGSE, and separated their erythro and threo diastereomers through acetonide derivatives. The identification was done by means of nuclear magnetic resonance (NMR) spectroscopy .

- Results: The study found that the occurrence of diastereoselective formation of erythro-GGSE by cross coupling of coniferyl and sinapyl alcohols is suggested .

2. Anti-Inflammatory Effects in LPS-Induced Inflammatory Responses

- Application Summary: Threo-Guaiacylglycerol has been found to have anti-inflammatory effects in LPS-induced inflammatory responses. The study isolated several compounds from the rhizomes of Actinidia kolomikta, including D-threo-guaiacylglycerol 7-O-β-D-glucopyranoside .

- Methods of Application: The isolated compounds were evaluated for their inhibitory effects on NO, TNF-α, and IL-6 production in LPS-induced RAW264.7 cells .

- Results: Among the isolated compounds, D-threo-guaiacylglycerol 7-O-β-D-glucopyranoside exhibited potent anti-inflammatory effects against NO, TNF-α, and IL-6. It also showed significant inhibitory effects on COX-2 expression at 50 μM .

3. Anti-Inflammatory Effects in LPS-Induced Inflammatory Responses

- Application Summary: Threo-Guaiacylglycerol has been found to have anti-inflammatory effects in LPS-induced inflammatory responses. The study isolated several compounds from the rhizomes of Actinidia kolomikta, including D-threo-guaiacylglycerol 7-O-β-D-glucopyranoside .

- Methods of Application: The isolated compounds were evaluated for their inhibitory effects on NO, TNF-α, and IL-6 production in LPS-induced RAW264.7 cells .

- Results: Among the isolated compounds, D-threo-guaiacylglycerol 7-O-β-D-glucopyranoside exhibited potent anti-inflammatory effects against NO, TNF-α, and IL-6. It also showed significant inhibitory effects on COX-2 expression at 50 μM .

4. Antioxidant Activity

- Application Summary: Threo-Guaiacylglycerol is one of the compounds highlighted for its antioxidant activity in a study that conducted targeted screening and quantitative analyses of antioxidant compounds .

- Methods of Application: The study involved the isolation of several compounds, including threo-Guaiacylglycerol, and their evaluation for antioxidant activity .

- Results: Threo-Guaiacylglycerol was found to exhibit antioxidant activity, although the study does not provide specific quantitative data or statistical analyses .

5. Proangiogenic Agents

- Application Summary: Threo-Guaiacylglycerol is used in the development of proangiogenic agents, which promote the formation of new blood vessels from existing endothelia. This could be beneficial in promoting wound healing, treating burns, and the revascularization of ischemic tissues encountered in stroke victims and those suffering from cardiac disorders .

- Methods of Application: The study involved the stereoselective total syntheses of the four stereoisomeric forms of guaiacylglycerol 8-O-4’-coniferyl ether, including threo-Guaiacylglycerol .

- Results: The proangiogenic properties of the synthetic materials were evaluated in a human microvascular endothelial cell tubule formation assay, revealing that they are all active, with the 8S-configured compounds being the most potent .

6. Quantitation in Aged Garlic Extract

- Application Summary: Threo-Guaiacylglycerol is one of the compounds identified in aged garlic extract. A fast and sensitive UPLC-MS/MS method was developed for the quantitation of dilignols in aged garlic extract, including threo-Guaiacylglycerol .

- Methods of Application: The study involved the development and validation of a liquid chromatography–tandem mass spectrometry (LC-MS/MS) method for the quantitation of the dilignols .

- Results: The calibration curves showed good linearities (R2 > 0.999), and the LOQ were 0.1–5.9 ng/mL .

properties

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKFUSLVUZISST-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453870 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

threo-Guaiacylglycerol | |

CAS RN |

84799-27-9 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)

![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)